4-Chloro-4'-hydroxybiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVFJPSNAUMFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022354 | |

| Record name | 4-Chloro-4'-biphenylol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28034-99-3 | |

| Record name | 4′-Chloro-4-biphenylol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28034-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-4'-biphenylol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028034993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-4'-hydroxybiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-4'-biphenylol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-4'-hydroxybiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-CHLOROPHENYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN91367N9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-4'-hydroxybiphenyl: Chemical Properties and Structure

This guide provides a comprehensive overview of 4-Chloro-4'-hydroxybiphenyl, a compound of significant interest in various scientific and industrial fields. From its fundamental chemical properties to its synthesis and biological implications, this document serves as a detailed resource for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as 4-(4-chlorophenyl)phenol, is a chlorinated derivative of 4-hydroxybiphenyl.[1] It belongs to the class of chemical compounds known as hydroxybiphenyls and is structurally characterized by a biphenyl core with a chlorine atom and a hydroxyl group attached to different phenyl rings at the para positions. This compound has garnered attention due to its role as a metabolite of certain polychlorinated biphenyls (PCBs) and its potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[2][3] Understanding its chemical behavior and structure is crucial for its effective utilization and for assessing its environmental and toxicological impact.

Chemical Structure and Properties

The structural and physicochemical properties of this compound are fundamental to its reactivity and applications.

Molecular Structure

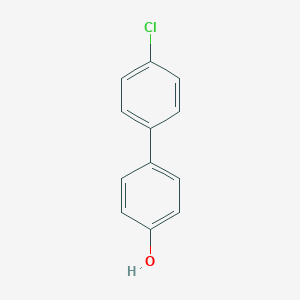

The molecule consists of two phenyl rings linked by a single carbon-carbon bond. A chlorine atom is substituted at the 4-position of one phenyl ring, and a hydroxyl group is at the 4'-position of the other.

Molecular Formula: C₁₂H₉ClO[4]

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for designing synthetic routes, purification processes, and for understanding its environmental fate.

| Property | Value | Source |

| Molecular Weight | 204.65 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 146 °C | [4][5] |

| Boiling Point | 335.0 ± 17.0 °C (Predicted) | [5] |

| Density | 1.239 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 9.61 ± 0.26 (Predicted) | [5] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [5] |

| InChI Key | ICVFJPSNAUMFCW-UHFFFAOYSA-N | [6] |

Spectral Data

Spectroscopic data are essential for the identification and characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule, confirming the substitution pattern on the biphenyl rings.[7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and types of carbon atoms, further elucidating the molecular structure.[7]

-

Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of the compound.[1][8] The presence of a chlorine atom is indicated by the characteristic isotopic pattern of the molecular ion peak.

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the O-H stretching of the hydroxyl group and C-Cl stretching, as well as absorptions related to the aromatic rings.

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. A common and efficient method involves the demethylation of 4-chloro-4'-methoxy-biphenyl.[7] Another approach is the Friedel-Crafts acylation reaction.

Synthesis via Demethylation

A laboratory-scale synthesis can be achieved through the demethylation of the corresponding methoxy derivative.

Reaction Scheme:

Caption: Demethylation of 4-chloro-4'-methoxybiphenyl.

Experimental Protocol:

-

Dissolution: Dissolve 4-chloro-4'-methoxy-biphenyl in a suitable anhydrous solvent such as dichloromethane under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a demethylating agent, such as boron tribromide (BBr₃) or hydrobromic acid (HBr), to the cooled solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.[7]

Applications and Biological Relevance

This compound serves as a versatile intermediate in various chemical syntheses and has significant biological implications.

Pharmaceutical and Chemical Synthesis

This compound is a key precursor in the synthesis of more complex molecules. For instance, it is an essential intermediate in the production of fenofibrate, a lipid-lowering drug.[3][9] Its bifunctional nature, with a reactive hydroxyl group and a modifiable chloro-substituted ring, makes it a valuable building block in organic synthesis.

Metabolite of Polychlorinated Biphenyls (PCBs)

This compound is a known metabolite of 4-chlorobiphenyl (PCB3), a lower-chlorinated PCB congener found in the environment.[2][10] The metabolism in mammals, including humans, typically occurs in the liver via cytochrome P-450-dependent monooxygenases.[11] This biotransformation is a critical step in the detoxification and excretion of PCBs, but it can also lead to the formation of more toxic or biologically active metabolites.

Metabolic Pathway:

Caption: Metabolic activation of 4-Chlorobiphenyl.

Endocrine Disrupting Activity

Hydroxylated PCBs, including this compound, have been investigated for their potential to act as endocrine disruptors. Some studies have shown that these compounds can exhibit weak estrogenic or antiestrogenic activity by interacting with estrogen receptors.[12][13] This interaction can potentially interfere with normal hormone signaling pathways. However, the binding affinity and activity can vary significantly among different hydroxylated PCB congeners.[12]

Toxicology and Safety

The toxicological profile of this compound is of interest, particularly due to its formation from environmental pollutants.

General Toxicity

As a metabolite of a PCB, there are concerns about its potential for toxicity. Animal studies on PCBs have indicated that they can cause liver injury and are suspected carcinogens with prolonged exposure.[4]

Bioactivation and Reactivity

Further oxidation of hydroxylated PCB metabolites can lead to the formation of reactive quinone species.[2][8] These electrophilic intermediates have the potential to form adducts with cellular macromolecules like proteins and DNA, which may contribute to oxidative stress and genotoxicity.[2]

Conclusion

This compound is a compound with a dual identity. It is a valuable synthetic intermediate in the pharmaceutical and chemical industries, while also being a biologically relevant metabolite of a persistent environmental pollutant. A thorough understanding of its chemical properties, synthesis, and toxicological profile is essential for its safe and effective use and for assessing its impact on environmental and human health. Further research into its biological activities and mechanisms of action will continue to be an important area of investigation.

References

- 1. PubChemLite - this compound (C12H9ClO) [pubchemlite.lcsb.uni.lu]

- 2. Identification of Sulfated Metabolites of 4-Chlorobiphenyl (PCB3) in the Serum and Urine of Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. accustandard.com [accustandard.com]

- 5. This compound CAS#: 28034-99-3 [m.chemicalbook.com]

- 6. 4-Chloro-4′-hydroxybiphenyl | CymitQuimica [cymitquimica.com]

- 7. Item - Authentication of 4-chloro-4'-hydroxy-biphenyl - figshare - Figshare [figshare.com]

- 8. Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijraset.com [ijraset.com]

- 10. researchgate.net [researchgate.net]

- 11. Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiestrogenic activity of hydroxylated polychlorinated biphenyl congeners identified in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

An In-Depth Technical Guide to the Toxicological Profile of 4-Chloro-4'-hydroxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive toxicological profile of 4-Chloro-4'-hydroxybiphenyl, a hydroxylated metabolite of the monochlorinated polychlorinated biphenyl (PCB), 4-chlorobiphenyl (PCB3). As a member of the hydroxylated PCB (OH-PCB) class of compounds, this compound is of significant interest to the scientific community due to its potential for increased biological activity and toxicity compared to its parent compound. This document delves into the physicochemical characteristics, toxicokinetics, and toxicodynamics of this compound, offering field-proven insights and detailed experimental protocols for its evaluation.

Introduction and Physicochemical Properties

This compound (CAS No: 28034-99-3) is a solid, white to off-white compound with the molecular formula C₁₂H₉ClO.[1] It is a member of the monochlorobenzenes and the biphenyls class of organic molecules.[1] As a hydroxylated aromatic compound, its properties are influenced by both the chlorine substituent and the hydroxyl group, which impacts its environmental fate and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₉ClO | [1][2] |

| Molar Mass | 204.65 g/mol | [1][2] |

| Melting Point | 146°C | [1][2] |

| Boiling Point (Predicted) | 335.0 ± 17.0 °C | [1][2] |

| Density (Predicted) | 1.239 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 9.61 ± 0.26 | [1] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [1][2] |

The presence of the hydroxyl group increases the polarity of this compound compared to its parent compound, 4-chlorobiphenyl. This structural modification has profound implications for its toxicokinetics and toxicodynamics.

Toxicokinetics: The Journey Through the Body

The toxicokinetics of this compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical to understanding its toxicological profile.

Absorption, Distribution, and Excretion

While specific data for this compound are limited, the toxicokinetics of PCBs and their hydroxylated metabolites are well-documented. Due to their lipophilic nature, PCBs are readily absorbed through ingestion, inhalation, and dermal contact and tend to accumulate in adipose tissue.[3] The introduction of a hydroxyl group, as in this compound, can alter this profile. The increased polarity may lead to more rapid excretion compared to highly chlorinated, non-metabolized PCBs. However, certain OH-PCBs have been shown to be selectively retained in the blood, binding to proteins such as transthyretin.

Metabolism: A Double-Edged Sword

This compound is a known metabolite of 4-chlorobiphenyl (PCB3). The metabolism of PCBs is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[4] The hydroxylation of 4-chlorobiphenyl to form this compound is a critical step in its biotransformation.

Further metabolism of this compound can lead to the formation of dihydroxylated and methoxylated metabolites.[4] A significant concern is the potential for 3',4'-di-OH-3 (4'-chloro-3,4-dihydroxybiphenyl) to be oxidized into a reactive and toxic quinone species.[4] This bioactivation pathway can lead to cellular damage through the formation of adducts with macromolecules like DNA and proteins.[5] Subsequent metabolic steps can involve sulfation and glucuronidation, which generally facilitate excretion.[4][5]

Diagram 1: Proposed Metabolic Pathway of 4-Chlorobiphenyl

Caption: Proposed metabolic pathway of 4-Chlorobiphenyl leading to the formation of this compound and potentially toxic reactive intermediates.

Toxicodynamics: Mechanisms and Manifestations of Toxicity

The toxicity of this compound is multifaceted, involving various mechanisms that can lead to a range of adverse health effects. Generally, hydroxylated PCBs are often more toxic than their parent compounds.[4][6]

Acute Toxicity

Genotoxicity

Direct genotoxicity data for this compound is lacking. However, the metabolic activation of its precursor to a reactive quinone suggests a potential for genotoxicity.[4] Reactive quinones are known to induce DNA damage, which can lead to mutations and chromosomal aberrations. Standard genotoxicity assays are therefore essential to characterize this potential hazard.

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified PCBs as Group 1 human carcinogens.[3] While the carcinogenicity of individual OH-PCBs has not been as extensively studied, the potential for DNA damage through reactive metabolites suggests a carcinogenic risk. Long-term in vivo bioassays are necessary to definitively assess the carcinogenic potential of this compound.

Endocrine Disruption

A significant toxicological concern for OH-PCBs is their potential to act as endocrine disruptors.[6] Some OH-PCBs have been shown to exhibit estrogenic or antiestrogenic activity and can interfere with thyroid hormone function.[7][8] For instance, this compound has been noted for its potential binding and activity toward the thyroid hormone receptor alpha.[1] This disruption of hormonal signaling can have profound effects on development, reproduction, and overall homeostasis.

Neurotoxicity and Immunotoxicity

PCBs and their metabolites are recognized as neurotoxicants and immunotoxicants.[9][10] Exposure to PCBs has been linked to neurodevelopmental disorders.[11] OH-PCBs can be more potent in eliciting neurotoxic effects than their parent compounds.[12] The immune system is also a sensitive target for PCBs, with exposure potentially leading to immunosuppression.[10][13]

Experimental Protocols for Toxicological Assessment

To address the data gaps for this compound, a battery of standardized toxicological assays is required. The following protocols, based on OECD guidelines, provide a framework for a comprehensive evaluation.

Genotoxicity Assessment

Diagram 2: Experimental Workflow for Genotoxicity Testing

Caption: A streamlined workflow for the in vitro assessment of the genotoxic potential of a test compound.

4.1.1. Bacterial Reverse Mutation Test (Ames Test) - Adapted from OECD Guideline 471 [12][14][15][16][17]

-

Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The assay measures the ability of the test substance to cause reverse mutations, restoring the functional capability of the bacteria to synthesize the essential amino acid.

-

Methodology:

-

Strain Selection: Utilize a range of tester strains to detect different types of mutations (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: Use the plate incorporation or pre-incubation method. For the plate incorporation method, the test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.

-

Incubation: Incubate plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on the test plates and compare them to the spontaneous reversion rate on the solvent control plates. A dose-related increase in the number of revertants indicates a mutagenic potential.

-

4.1.2. In Vitro Mammalian Cell Micronucleus Test - Adapted from OECD Guideline 487 [2][3][4][18][19][20]

-

Principle: This assay detects micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division, indicating clastogenic or aneugenic events.

-

Methodology:

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) or primary human lymphocytes.

-

Exposure: Treat cell cultures with a range of concentrations of this compound, both with and without S9 metabolic activation. Include appropriate negative (solvent) and positive controls.

-

Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

-

Harvesting and Staining: Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Analysis: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration. A significant, dose-dependent increase in micronucleated cells indicates genotoxic activity.

-

4.1.3. Comet Assay (Single Cell Gel Electrophoresis) [1][5][6][8]

-

Principle: This sensitive method detects DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.

-

Methodology:

-

Cell Treatment: Expose cultured mammalian cells to various concentrations of this compound.

-

Slide Preparation: Embed the treated cells in a low-melting-point agarose and layer onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cellular proteins and membranes, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline buffer to unwind the DNA and then subject them to electrophoresis.

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

-

Quantification: Use image analysis software to measure the tail length, tail intensity, and tail moment to quantify the extent of DNA damage.

-

Carcinogenicity Assessment

4.2.1. In Vivo Rodent Carcinogenicity Bioassay - Adapted from OECD Guideline 451 [11][21][22][23][24][25]

-

Principle: This long-term study evaluates the carcinogenic potential of a substance in rodents following repeated exposure over a major portion of their lifespan.

-

Methodology:

-

Animal Model: Use two rodent species, typically rats and mice, with at least 50 animals per sex per group.

-

Dose Selection: Based on preliminary toxicity studies, select at least three dose levels plus a concurrent control group. The highest dose should be a maximum tolerated dose (MTD).

-

Administration: Administer this compound to the animals, typically through the diet or by oral gavage, for a period of 18-24 months for mice and 24 months for rats.

-

Observations: Conduct regular clinical observations, monitor body weight and food consumption, and perform hematology and clinical chemistry at specified intervals.

-

Pathology: At the end of the study, perform a complete gross necropsy on all animals. Collect a comprehensive set of tissues from all animals in the control and high-dose groups for histopathological examination. Also, examine all gross lesions and target organs from all dose groups.

-

Data Analysis: Statistically analyze the incidence of tumors in the treated groups compared to the control group.

-

Reproductive and Developmental Toxicity Assessment

4.3.1. Reproduction/Developmental Toxicity Screening Test - Adapted from OECD Guideline 421 [9][26][27][28]

-

Principle: This screening test provides information on the potential effects of a substance on male and female reproductive performance, including gonadal function, mating behavior, conception, and early embryonic and fetal development.

-

Methodology:

-

Animal Model: Use one species, typically the rat, with at least 10 animals per sex per group.

-

Dosing: Administer this compound at three dose levels plus a control. Males are dosed for a minimum of four weeks (including two weeks prior to mating), and females are dosed throughout the study (approximately 63 days).

-

Mating: Mate the animals (one male to one female).

-

Observations: Monitor mating performance, fertility, gestation length, and parturition. Examine the offspring for clinical signs, body weight, and survival.

-

Necropsy: Conduct a gross necropsy on all parental animals. Perform detailed histopathology of the reproductive organs.

-

Evaluation: Evaluate the relationship between the dose and any adverse effects on reproductive and litter parameters.

-

Conclusion and Future Directions

This compound, as a metabolite of 4-chlorobiphenyl, presents a complex toxicological profile. While its physicochemical properties and metabolic pathways are beginning to be understood, significant data gaps remain, particularly concerning its in vivo toxicity. The available evidence suggests that, like other hydroxylated PCBs, it may be more toxic than its parent compound, with the potential for endocrine disruption, genotoxicity, and other adverse health effects.

The experimental protocols outlined in this guide provide a robust framework for a thorough toxicological evaluation of this compound. The data generated from these studies will be crucial for a comprehensive risk assessment and for understanding the contribution of PCB metabolites to the overall toxicity of this class of persistent organic pollutants. Future research should focus on obtaining quantitative in vivo toxicity data and elucidating the specific molecular mechanisms underlying the observed toxic effects.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Toxicity of hydroxylated polychlorinated biphenyls (HO-PCBs) using the bioluminescent assay Microtox® - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiestrogenic activity of hydroxylated polychlorinated biphenyl congeners identified in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 9. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunotoxicity of polychlorinated biphenyls: present status and future considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of Polychlorinated Biphenyls and Their Hydroxylated Metabolites in Postmortem Human Brain Samples: Age and Brain Region Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydroxylated and Sulfated Metabolites of Commonly Observed Airborne Polychlorinated Biphenyls Display Selective Uptake and Toxicity in N27, SH-SY5Y, and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Immunotoxicity of PCBs (Aroclors) in relation to Great Lakes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Registration Dossier - ECHA [echa.europa.eu]

- 15. chemicalbook.com [chemicalbook.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

- 18. researchgate.net [researchgate.net]

- 19. iehconsulting.co.uk [iehconsulting.co.uk]

- 20. Research Portal [iro.uiowa.edu]

- 21. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 22. s3.amazonaws.com [s3.amazonaws.com]

- 23. echemi.com [echemi.com]

- 24. Estrogenic activity of bis(4-hydroxyphenyl)methanes with cyclic hydrophobic structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. endocrinedisruption.org [endocrinedisruption.org]

- 27. tcichemicals.com [tcichemicals.com]

- 28. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-4'-hydroxybiphenyl in Biological Systems

Foreword

4-Chloro-4'-hydroxybiphenyl (CHB) represents a critical area of study within toxicology and pharmacology. As a prominent metabolite of the environmental contaminant 4-chlorobiphenyl (PCB3), understanding its biological interactions is paramount for assessing the public health risks associated with PCB exposure. This guide provides a comprehensive overview of the current scientific understanding of CHB's mechanism of action, intended for researchers, scientists, and professionals in drug development. We will delve into its metabolic activation, molecular-level interactions, and the subsequent cellular and systemic effects, supported by established experimental methodologies.

Introduction to this compound (CHB)

This compound is a hydroxylated metabolite of 4-chlorobiphenyl (PCB3), a member of the polychlorinated biphenyl (PCB) family of persistent organic pollutants.[1] While the parent compound, 4-chlorobiphenyl, is relatively inert, its metabolism in biological systems can lead to the formation of more reactive and toxic compounds, including CHB. The addition of a hydroxyl group significantly alters the molecule's properties, enhancing its biological activity. This guide will explore the multifaceted mechanisms through which CHB exerts its effects, with a focus on its role as an endocrine disruptor and its cytotoxic potential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 28034-99-3 | [2][3] |

| Molecular Formula | C12H9ClO | [3] |

| Molecular Weight | 204.65 g/mol | [4] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 146°C | [2] |

| Boiling Point | 335.0±17.0 °C (Predicted) | [2] |

| Density | 1.239±0.06 g/cm3 (Predicted) | [2] |

| pKa | 9.61±0.26 (Predicted) | [2] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [2] |

Metabolic Pathways and Bioactivation

The biological effects of 4-chlorobiphenyl are intrinsically linked to its metabolic conversion. The primary route of metabolism involves hydroxylation, a reaction catalyzed by cytochrome P-450-dependent monooxygenases in the liver.[5]

Formation of this compound

The major metabolic pathway for 4-chlorobiphenyl is 4'-hydroxylation, which introduces a hydroxyl group at the para position of the unsubstituted phenyl ring, resulting in the formation of this compound.[5][6] This initial hydroxylation is believed to proceed through an arene oxide intermediate.[6] Studies in pigs and rabbits have identified 4'-chloro-4-biphenylol as a major urinary metabolite following exposure to 4-chlorobiphenyl.[4][6]

Subsequent Metabolism and Formation of Reactive Intermediates

Following its formation, CHB can undergo further metabolism. A key subsequent step is the hydroxylation of the chlorinated ring to form dihydroxylated metabolites, such as 4'-chloro-3,4-biphenyldiol.[4][6] This dihydroxylated metabolite is of particular toxicological concern as it can be oxidized to a reactive and toxic quinone.[7] These quinone species are electrophilic and can readily react with cellular nucleophiles, such as DNA and proteins, leading to cellular damage and toxicity.

The metabolic cascade can continue with methylation, sulfation, and glucuronidation of the hydroxylated metabolites, which generally serve to increase water solubility and facilitate excretion.[7]

Caption: Metabolic activation of 4-Chlorobiphenyl to reactive intermediates.

Molecular Mechanisms of Action

The biological activity of CHB is diverse, with endocrine disruption being one of the most well-documented effects.

Endocrine Disruption

CHB is recognized as a xenoestrogen, a foreign compound that can interfere with the endocrine system by mimicking or blocking the action of natural hormones.[8][9]

-

Estrogenic Activity: Hydroxylated PCBs, including CHB, can act as estrogens.[10] This activity is mediated through direct binding to estrogen receptors (ERα and ERβ).[9][11] Upon binding, the CHB-ER complex can translocate to the nucleus and modulate the expression of estrogen-responsive genes, leading to a range of physiological effects.

-

Inhibition of Estrogen Sulfotransferase: A novel pathway contributing to the estrogenic activity of hydroxylated PCBs is the potent inhibition of estrogen sulfotransferase.[10] This enzyme is responsible for the sulfation and subsequent inactivation of estrogens. By inhibiting this enzyme, CHB can increase the bioavailability of endogenous estrogens, leading to an amplified estrogenic response.

References

- 1. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 28034-99-3 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. The metabolism of 4-chlorobiphenyl in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 7. Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sanjosefuncmed.com [sanjosefuncmed.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. endocrinedisruption.org [endocrinedisruption.org]

- 11. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biodegradation Pathways of Chlorobiphenyls in Soil and Water: A Technical Guide for Researchers

<Technical Guide >

Authored by: Gemini, Senior Application Scientist

Abstract

Polychlorinated biphenyls (PCBs) are persistent organic pollutants that pose significant risks to environmental and human health due to their toxicity and tendency to bioaccumulate.[1][2][3] This technical guide provides an in-depth exploration of the microbial biodegradation pathways of chlorobiphenyls in soil and water. It is designed for researchers, scientists, and environmental professionals engaged in the study and remediation of PCB-contaminated sites. The guide details the complementary roles of anaerobic and aerobic microbial processes, the enzymatic machinery involved, and the key factors influencing the efficacy of biodegradation. By synthesizing current scientific understanding with practical insights, this document aims to serve as a comprehensive resource for developing and optimizing bioremediation strategies for these recalcitrant compounds.

Introduction: The Challenge of Chlorobiphenyls

Polychlorinated biphenyls (PCBs) are a class of 209 synthetic aromatic compounds, known as congeners, produced through the chlorination of a biphenyl molecule.[4][5] Their chemical stability, low flammability, and insulating properties led to their widespread industrial use in transformers, capacitors, and other electrical equipment.[5][6] However, these same properties contribute to their persistence in the environment, leading to widespread contamination of soil, sediments, and water bodies.[7] The hydrophobicity of PCBs causes them to adhere strongly to soil and sediment particles, reducing their bioavailability for microbial degradation.[7][8]

The toxicity of PCBs is congener-specific and depends on the number and position of chlorine atoms on the biphenyl rings.[9][10] Certain "dioxin-like" congeners are of particular concern due to their carcinogenicity and endocrine-disrupting effects.[11] Conventional remediation methods for PCB-contaminated sites, such as incineration and landfilling, are often costly and can lead to the formation of other toxic byproducts.[12] Bioremediation, which utilizes microorganisms to break down pollutants, presents a more environmentally sustainable and cost-effective alternative.[7][12]

This guide will dissect the intricate microbial processes that govern the breakdown of chlorobiphenyls, providing a foundational understanding for researchers aiming to harness these natural pathways for effective environmental cleanup.

The Two-Stage Process: A Synergy of Anaerobic and Aerobic Degradation

The complete biodegradation of PCBs, particularly the more highly chlorinated congeners, is a two-stage process involving both anaerobic and aerobic microorganisms.[7][11][13] These processes are often spatially and temporally separated in the environment but work in a complementary fashion.[11][13]

2.1. Stage 1: Anaerobic Reductive Dechlorination

In the anoxic conditions of deep soil layers and aquatic sediments, anaerobic microorganisms initiate the breakdown of highly chlorinated PCBs through a process called reductive dechlorination.[11][14][15] In this process, the PCB molecule serves as an electron acceptor, and a chlorine atom is removed and replaced by a hydrogen atom.[14][16]

-

Key Microbial Players: Several groups of anaerobic bacteria have been implicated in reductive dechlorination, including species from the genera Dehalococcoides, Dehalobacter, and Dehalogenimonas.[1][6][17]

-

Mechanism: This process preferentially removes chlorine atoms from the meta and para positions of the biphenyl rings.[14][18] The removal of chlorines is a stepwise process, leading to the accumulation of less chlorinated, ortho-substituted congeners.[11][18]

-

Significance: Reductive dechlorination is crucial because it reduces the toxicity of the highly chlorinated PCBs and, importantly, renders the resulting lower-chlorinated congeners more susceptible to subsequent aerobic degradation.[11][14][18]

The following diagram illustrates the general process of anaerobic reductive dechlorination.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Polychlorinated Biphenyls (PCBs): Environmental Fate, Challenges and Bioremediation (2019) | Seethalaksmi Elangovan | 21 Citations [scispace.com]

- 4. Biphenyl Dioxygenases: Functional Versatilities and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Microbial and enzymatic degradation of PCBs from e-waste-contaminated sites: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioremediation of polychlorinated biphenyls - Wikipedia [en.wikipedia.org]

- 8. eclass.uth.gr [eclass.uth.gr]

- 9. Biochemical and genetic bases of microbial degradation of polychlorinated biphenyls (PCBs) [jstage.jst.go.jp]

- 10. Biochemical and genetic bases of microbial degradation of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aerobic and anaerobic PCB biodegradation in the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Remediation of Polychlorinated Biphenyls (PCBs) in Contaminated Soils and Sediment: State of Knowledge and Perspectives [frontiersin.org]

- 13. tandfonline.com [tandfonline.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Engineering Microbial Enzymes and Plants to Promote PCB Degradation in Soil: Current State of Knowledge [caister.com]

- 16. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 17. researchgate.net [researchgate.net]

- 18. Reductive dechlorination of polychlorinated biphenyls by anaerobic microorganisms from sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Endocrine Disrupting Effects of 4-Chloro-4'-hydroxybiphenyl

Executive Summary

4-Chloro-4'-hydroxybiphenyl (CHB) is a hydroxylated metabolite of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants. While the parent PCBs have been extensively studied for their toxicity, their metabolites, such as CHB, are gaining increasing attention for their potential endocrine-disrupting properties. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the endocrine-disrupting effects of CHB, its mechanisms of action, and the state-of-the-art methodologies for its assessment. We delve into the estrogenic and anti-androgenic activities of CHB, its interference with thyroid hormone homeostasis, and its impact on steroidogenesis. Detailed protocols for key in vitro assays, including estrogen receptor binding and transactivation, steroidogenesis, and thyroid peroxidase inhibition, are provided to equip researchers with the necessary tools to investigate this and other potential endocrine disruptors. Furthermore, this guide discusses the metabolism of CHB and its implications for toxicity, alongside analytical methods for its detection.

Introduction to this compound (CHB) as a Potential Endocrine Disruptor

This compound (CHB) is a specific congener of hydroxylated polychlorinated biphenyls (OH-PCBs). Unlike their parent compounds, OH-PCBs possess a hydroxyl group, which significantly alters their physicochemical properties and biological activity. This structural modification can increase their solubility in biological fluids and their affinity for various receptors, including hormone receptors.

The presence of CHB and other OH-PCBs in human serum and wildlife has raised concerns about their potential to interfere with the endocrine system. The endocrine system, a complex network of glands and hormones, regulates vital physiological processes, including development, reproduction, and metabolism. Chemicals that disrupt this delicate balance are known as endocrine-disrupting chemicals (EDCs). This guide focuses on the multifaceted endocrine-disrupting potential of CHB.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 28034-99-3 | [1][2] |

| Molecular Formula | C₁₂H₉ClO | [3][4] |

| Molecular Weight | 204.65 g/mol | [1][3] |

| Melting Point | 146 °C | [3][5] |

| Boiling Point | 335.0 ± 17.0 °C (Predicted) | [5] |

| Appearance | White to Off-White Solid | [5] |

| Purity | Typically >98% | [1] |

| InChI Key | ICVFJPSNAUMFCW-UHFFFAOYSA-N | [1][4] |

Mechanisms of Endocrine Disruption

CHB can disrupt the endocrine system through multiple mechanisms, primarily by interacting with hormonal signaling pathways. The main pathways affected are the estrogen, androgen, and thyroid hormone systems, as well as the biosynthesis of steroid hormones.

Estrogenic and Anti-androgenic Effects

One of the most well-documented endocrine-disrupting effects of CHB and other OH-PCBs is their ability to mimic or interfere with the action of estrogens.

Estrogenic Activity: CHB can bind to estrogen receptors (ERs), primarily ERα and ERβ, which are key regulators of reproductive function and development. This binding can initiate a cascade of molecular events that are normally triggered by the endogenous hormone, 17β-estradiol (E2). Studies have shown that some OH-PCBs can induce estrogen-like responses, such as the proliferation of estrogen-sensitive cells (e.g., MCF-7 breast cancer cells).[6] The structural similarity of OH-PCBs to E2, particularly the presence and position of the hydroxyl group, is a key determinant of their estrogenic activity.

Anti-androgenic Activity: In addition to estrogenic effects, some biphenyls have been shown to exhibit anti-androgenic activity.[7] This involves blocking the action of androgens, such as testosterone, by binding to the androgen receptor (AR) without activating it, thereby preventing the natural hormone from binding and exerting its biological effects. This can have significant implications for male reproductive health.

Disruption of Thyroid Hormone Homeostasis

The thyroid system is crucial for metabolism, growth, and neurodevelopment. CHB can interfere with this system at multiple levels.

Binding to Transport Proteins: Thyroid hormones (T3 and T4) are transported in the blood by proteins, primarily thyroxine-binding globulin (TBG) and transthyretin (TTR). OH-PCBs, due to their structural similarity to thyroid hormones, can compete with T4 for binding to TTR.[8] This displacement can lead to increased metabolism and excretion of T4, resulting in lower circulating levels of this crucial hormone.

Inhibition of Thyroid Peroxidase (TPO): Thyroid peroxidase is a key enzyme in the synthesis of thyroid hormones, catalyzing the iodination of tyrosine residues on thyroglobulin.[9] Phenolic compounds, including hydroxylated biphenyls, have been shown to inhibit TPO activity.[9] This inhibition can lead to a reduction in thyroid hormone production, potentially causing hypothyroidism.

Interaction with Thyroid Receptors (TRs): Some OH-PCBs have been found to interact with thyroid receptors, which mediate the genomic effects of thyroid hormones.[10][11] Depending on the specific congener, this interaction can be either agonistic or antagonistic, leading to inappropriate activation or inhibition of thyroid hormone-responsive genes.

Effects on Steroidogenesis

Steroidogenesis is the process of synthesizing steroid hormones from cholesterol. This complex pathway involves a series of enzymatic reactions that can be targeted by EDCs. Polychlorinated biphenyls have been shown to inhibit the production of testosterone and estradiol in Leydig cells by downregulating the expression of key steroidogenic enzymes.[12] The H295R steroidogenesis assay is a valuable in vitro tool to assess the potential of chemicals to interfere with this pathway.[13][14][15][16][17]

Methodologies for Assessing Endocrine Disruption of CHB

A tiered approach, combining in vitro and in vivo assays, is typically used to characterize the endocrine-disrupting potential of a chemical.[1]

In Vitro Assays

In vitro assays are crucial for initial screening and mechanistic studies. They are generally rapid, cost-effective, and reduce the need for animal testing.

Rationale: This assay directly measures the ability of a test chemical to bind to the estrogen receptor. It is a fundamental test for identifying potential estrogenic or anti-estrogenic compounds. The OECD Test Guideline 493 provides a standardized protocol for this assay.[18][19][20][21][22]

Protocol Overview (based on OECD TG 493):

-

Preparation of ER: A source of human recombinant estrogen receptor (hrER) is used. This can be either the full-length receptor or the ligand-binding domain.

-

Competitive Binding: The assay is performed in a competitive format. A constant concentration of a radiolabeled ligand, typically [³H]17β-estradiol, is incubated with the ER in the presence of varying concentrations of the test chemical (CHB).

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The ER-bound radioligand is separated from the unbound radioligand. This is often achieved using methods like dextran-coated charcoal or size-exclusion chromatography.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test chemical that inhibits 50% of the specific binding of the radioligand) can be determined. The relative binding affinity (RBA) is then calculated by comparing the IC₅₀ of the test chemical to that of 17β-estradiol.

Rationale: While binding assays confirm interaction with the receptor, transactivation assays determine the functional consequence of this binding – whether it leads to the activation (agonism) or inhibition (antagonism) of gene expression. These assays typically use a reporter gene linked to an estrogen-responsive element (ERE).

Protocol Overview (using MCF-7 cells):

-

Cell Culture: Human breast cancer cells (MCF-7), which endogenously express ERα, are cultured under appropriate conditions.[7][8][10][23][24]

-

Hormone Deprivation: Prior to the assay, the cells are cultured in a medium free of estrogenic compounds to minimize basal ER activity.[10]

-

Transfection (if necessary): If the cells do not endogenously express a suitable reporter system, they are transiently transfected with a reporter plasmid containing an ERE-driven reporter gene (e.g., luciferase or β-galactosidase) and an ER expression plasmid (if the cells do not have sufficient endogenous ER).

-

Treatment: The cells are then treated with various concentrations of the test chemical (CHB). For agonist testing, the chemical is added alone. For antagonist testing, the chemical is co-incubated with a known concentration of 17β-estradiol.

-

Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for gene transcription and translation of the reporter protein.

-

Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

-

Data Analysis: The results are expressed as a fold induction over the vehicle control (for agonists) or as a percentage inhibition of the E2-induced response (for antagonists). Dose-response curves are generated to determine the EC₅₀ (effective concentration for 50% maximal response) or IC₅₀.

Rationale: This assay, standardized as OECD Test Guideline 456, is used to screen for chemicals that affect the production of steroid hormones, specifically testosterone and 17β-estradiol.[13][14][15][16][17] The H295R human adrenocortical carcinoma cell line is used because it expresses all the key enzymes of the steroidogenic pathway.

Protocol Overview (based on OECD TG 456):

-

Cell Culture: H295R cells are cultured in multi-well plates.

-

Acclimation: The cells are allowed to acclimate for 24 hours.

-

Exposure: The cells are then exposed to a range of concentrations of the test chemical (CHB) for 48 hours. Appropriate solvent controls and positive controls (known inducers and inhibitors of steroidogenesis) are included.

-

Hormone Measurement: After the exposure period, the culture medium is collected, and the concentrations of testosterone and 17β-estradiol are measured using methods such as ELISA or LC-MS/MS.

-

Cell Viability Assessment: The viability of the cells in each well is determined to ensure that the observed effects on hormone production are not due to cytotoxicity.

-

Data Analysis: The hormone concentrations are normalized to the solvent control and expressed as fold change. The Lowest-Observed-Effect-Concentration (LOEC) and No-Observed-Effect-Concentration (NOEC) are determined.

Rationale: This assay is designed to identify chemicals that inhibit the activity of thyroid peroxidase (TPO), a critical enzyme in thyroid hormone synthesis.

Protocol Overview:

-

TPO Source: A source of TPO is required, which can be purified TPO, or more commonly, microsomal fractions from thyroid tissue (e.g., rat or porcine thyroids).[6][25]

-

Assay Components: The reaction mixture typically includes a buffer, the TPO source, a substrate (e.g., guaiacol or Amplex UltraRed), and hydrogen peroxide (H₂O₂) to initiate the reaction.[6][25]

-

Inhibition Measurement: The test chemical (CHB) is added to the reaction mixture at various concentrations. The rate of the enzymatic reaction is monitored by measuring the formation of a colored or fluorescent product over time using a spectrophotometer or fluorometer.

-

Controls: A known TPO inhibitor, such as methimazole (MMI), is used as a positive control.

-

Data Analysis: The percentage of TPO inhibition is calculated for each concentration of the test chemical. An IC₅₀ value is determined from the dose-response curve.

In Vivo Studies

While in vitro assays provide valuable mechanistic information, in vivo studies in whole organisms are necessary to understand the integrated effects of a chemical on the endocrine system and to assess its potential for adverse health outcomes.

Uterotrophic Assay: This short-term in vivo screening assay in rodents is used to detect the estrogenic activity of a chemical. It is based on the principle that estrogens stimulate the growth of the uterus.

Hershberger Assay: This assay is used to detect the androgenic and anti-androgenic activity of a chemical in castrated male rats. It measures the weight changes of five androgen-dependent tissues.

Metabolism of CHB and its Implications for Toxicity

The metabolism of CHB is an important consideration in its overall toxicity. While CHB itself is a metabolite of 4-chlorobiphenyl, it can be further metabolized in the body.[25] This can lead to the formation of dihydroxylated and other metabolites, which may have different biological activities and toxicities than the parent compound. The metabolic pathways can either detoxify the compound or, in some cases, lead to bioactivation, forming more reactive and potentially more toxic intermediates.

Analytical Methods for Detection of CHB

Accurate and sensitive analytical methods are essential for detecting and quantifying CHB in various matrices, including biological samples (e.g., blood, urine) and environmental samples.

Table 2: Comparison of Analytical Methods for Biphenyls

| Method | Principle | Advantages | Disadvantages |

| HPLC-UV/DAD | Separation by liquid chromatography and detection by UV-Vis absorbance. | Robust, widely available, good for relatively high concentrations. | Lower sensitivity and specificity compared to MS-based methods. |

| GC-MS | Separation by gas chromatography and detection by mass spectrometry. | High sensitivity and specificity, provides structural information. | May require derivatization for polar compounds like CHB to increase volatility. |

| LC-MS/MS | Separation by liquid chromatography and detection by tandem mass spectrometry. | Very high sensitivity and specificity, suitable for complex matrices, no derivatization needed. | Higher cost and complexity of instrumentation. |

Conclusion and Future Directions

This compound is a biologically active metabolite of a widespread environmental contaminant that exhibits multiple modes of endocrine disruption. Its ability to interact with estrogen and thyroid hormone signaling pathways, as well as to potentially affect steroidogenesis, highlights the need for a thorough assessment of its risks to human and wildlife health. The in vitro methodologies detailed in this guide provide a robust framework for such assessments.

Future research should focus on:

-

Investigating the effects of CHB on a wider range of endocrine endpoints.

-

Studying the combined effects of CHB with other EDCs, as exposures in the real world occur in complex mixtures.

-

Elucidating the complete metabolic fate of CHB and the toxicological profiles of its metabolites.

-

Developing more advanced in vitro models, such as 3D cell cultures and organ-on-a-chip systems, to better mimic in vivo physiology.

By employing a comprehensive and mechanistically informed approach, the scientific community can better understand and mitigate the potential risks posed by CHB and other emerging endocrine disruptors.

References

- 1. 4-Chloro-4′-hydroxybiphenyl | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS 28034-99-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. accustandard.com [accustandard.com]

- 4. PubChemLite - this compound (C12H9ClO) [pubchemlite.lcsb.uni.lu]

- 5. This compound CAS#: 28034-99-3 [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. academic.oup.com [academic.oup.com]

- 8. encodeproject.org [encodeproject.org]

- 9. genome.ucsc.edu [genome.ucsc.edu]

- 10. oecd.org [oecd.org]

- 11. policycommons.net [policycommons.net]

- 12. oecd.org [oecd.org]

- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer [mdpi.com]

- 20. mcf7.com [mcf7.com]

- 21. Membrane estrogen receptor-α levels in MCF-7 breast cancer cells predict cAMP and proliferation responses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Thyroid method 2a: Thyroperoxidase (TPO) inhibition based on oxidation of Amplex UltraRed | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Chemical Properties of Monochlorinated Hydroxybiphenyls

This guide provides a comprehensive overview of the essential physical and chemical properties of monochlorinated hydroxybiphenyls (MCHBs). Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced characteristics of these compounds, offering both theoretical understanding and practical insights into their behavior.

Introduction: Structure and Nomenclature

Monochlorinated hydroxybiphenyls (MCHBs) are a class of aromatic organic compounds derived from the biphenyl structure, characterized by the substitution of one hydrogen atom with a chlorine atom and another with a hydroxyl group. The biphenyl scaffold consists of two phenyl rings connected by a single carbon-carbon bond.[1][2] The positions of the chlorine and hydroxyl substituents on the biphenyl rings give rise to a multitude of isomers, each with unique physicochemical properties.

The nomenclature of MCHBs follows the IUPAC system, where the carbon atoms on the biphenyl rings are numbered from 1 to 6 on the first ring and 1' to 6' on the second ring. The positions of the chlorine and hydroxyl groups are indicated by these numbers. For instance, 4-chloro-4'-hydroxybiphenyl denotes a chlorine atom at the 4-position of one ring and a hydroxyl group at the 4'-position of the other.

Physicochemical Properties

The physical and chemical properties of MCHBs are dictated by the interplay between the hydrophobic biphenyl and chlorine moieties and the hydrophilic hydroxyl group. The position of these substituents significantly influences properties such as acidity, lipophilicity, and water solubility.

Acidity (pKa)

The hydroxyl group imparts acidic properties to MCHBs, allowing them to ionize in aqueous solutions. The acidity, quantified by the pKa value, is influenced by the position of the chlorine atom. Generally, the presence of an electron-withdrawing chlorine atom increases the acidity (lowers the pKa) of the phenolic proton. This effect is more pronounced when the chlorine is on the same ring as the hydroxyl group, particularly at the ortho and para positions, due to resonance and inductive effects. The ionization of the hydroxyl group significantly impacts the compound's solubility and partitioning behavior in the environment.[3]

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical parameter that describes the lipophilicity of a compound.[4] A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic).[4] The inherent hydrophobicity of the biphenyl structure and the chlorine atom generally results in positive logP values for MCHBs. The position of the hydroxyl group can modulate this lipophilicity; its ability to engage in hydrogen bonding can slightly decrease the logP compared to the parent monochlorobiphenyl.

Water Solubility

The water solubility of MCHBs is generally low due to the large, nonpolar biphenyl structure.[5] The presence of the hydroxyl group enhances water solubility compared to their non-hydroxylated counterparts through hydrogen bonding with water molecules. However, the overall solubility remains limited. The solubility is also pH-dependent; at pH values above the pKa, the formation of the more polar phenoxide ion increases water solubility.

Table 1: Physicochemical Properties of Selected Monochlorinated Hydroxybiphenyl Isomers

| Isomer | pKa (Predicted) | logP (Predicted) | Water Solubility (mg/L, Predicted) |

| 2-Chloro-4'-hydroxybiphenyl | 9.3 | 4.1 | 25 |

| 3-Chloro-4'-hydroxybiphenyl | 9.4 | 4.2 | 20 |

| This compound | 9.5 | 4.3 | 15 |

| 4-Chloro-2'-hydroxybiphenyl | 8.9 | 4.0 | 30 |

Note: The values in this table are predicted based on computational models and established structure-property relationships. Experimental values may vary.

Spectroscopic Characteristics

Spectroscopic techniques are indispensable for the identification and structural elucidation of MCHB isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

-

¹H NMR: The chemical shifts of the aromatic protons are typically observed in the range of 6.5-8.0 ppm.[6] The exact chemical shift and the coupling patterns (splitting) are highly dependent on the substitution pattern. Protons ortho to the chlorine atom are generally deshielded and appear at a higher chemical shift, while protons ortho to the hydroxyl group are shielded and appear at a lower chemical shift.[7] The phenolic proton (OH) signal is often a broad singlet and its chemical shift is concentration and solvent dependent.[8]

-

¹³C NMR: The carbon signals of the biphenyl rings appear in the aromatic region (110-160 ppm). The carbon atom attached to the hydroxyl group is significantly deshielded (appears at a higher chemical shift), typically around 150-160 ppm. The carbon atom bonded to the chlorine atom also experiences deshielding.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectra of MCHBs are characterized by absorption bands arising from π → π* electronic transitions within the aromatic rings.[9] The biphenyl chromophore typically shows a strong absorption band (K-band) around 250 nm, which is attributed to the conjugation between the two phenyl rings.[10][11] The position and intensity of this band are sensitive to the substitution pattern. The presence of the hydroxyl group, an auxochrome, can cause a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity.[9][12] The degree of this shift depends on the position of the hydroxyl group and the pH of the solution, as the formation of the phenoxide ion further extends the conjugation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of MCHBs. In electron ionization (EI-MS), MCHBs typically exhibit a prominent molecular ion peak (M⁺). The isotopic pattern of the molecular ion is characteristic of a monochlorinated compound, with the [M+2]⁺ peak having an intensity of approximately one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.[13] Fragmentation often involves the loss of a chlorine atom ([M-Cl]⁺), a hydroxyl group ([M-OH]⁺), or the cleavage of the biphenyl bond.[4][14] The fragmentation of methoxyhalobiphenyls, which are structurally related, shows that the position of the substituent influences the fragmentation pathways.[4] For instance, ortho-substituted isomers can exhibit unique fragmentation patterns due to steric interactions.[15]

Synthesis and Reactivity

The synthesis of specific MCHB isomers can be achieved through various organic reactions. A common strategy involves the coupling of a chlorinated benzene derivative with a hydroxy-substituted benzene derivative, or vice versa, often catalyzed by transition metals like palladium in reactions such as the Suzuki or Suzuki-Miyaura coupling. For example, this compound can be synthesized via the reaction of a 4-chlorophenylboronic acid with 4-iodophenol in the presence of a palladium catalyst. Another approach is the direct chlorination of a hydroxybiphenyl, although this can lead to a mixture of isomers.[16]

The reactivity of MCHBs is influenced by both the chlorine and hydroxyl substituents. The hydroxyl group can undergo reactions typical of phenols, such as etherification and esterification. The aromatic rings can undergo further electrophilic substitution, with the directing effects of the existing substituents determining the position of the incoming group.

Experimental Protocols

Determination of logP by Shake-Flask Method

This protocol is based on the well-established shake-flask method, considered the gold standard for logP determination.[3][17][18]

Materials:

-

Monochlorinated hydroxybiphenyl isomer

-

n-Octanol (HPLC grade, pre-saturated with water)

-

Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Dimethyl sulfoxide (DMSO)

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

HPLC system with a UV detector

Procedure:

-

Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel. Shake vigorously for 24 hours and then allow the phases to separate completely. Collect each phase.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the MCHB isomer in DMSO.[3]

-

Partitioning: In a vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). Add a small aliquot of the MCHB stock solution to achieve a final concentration suitable for HPLC analysis.

-

Equilibration: Cap the vial tightly and vortex for 1-2 hours to ensure thorough mixing and partitioning.

-

Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to achieve complete separation of the two phases.

-

Sampling: Carefully withdraw a known volume from both the n-octanol (upper) and the PBS (lower) phases. Be cautious not to disturb the interface.

-

Quantification: Analyze the concentration of the MCHB in each phase using a validated HPLC method.[19][20]

-

Calculation: The logP is calculated using the following formula: logP = log ( [MCHB]octanol / [MCHB]PBS )

Determination of pKa by UV-Vis Spectrophotometry

This protocol utilizes the change in UV-Vis absorbance with pH to determine the pKa of the phenolic hydroxyl group.[2][21][22]

Materials:

-

Monochlorinated hydroxybiphenyl isomer

-

A series of buffer solutions with known pH values (e.g., from pH 2 to 12)

-

Methanol or another suitable co-solvent

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the MCHB in a suitable organic solvent like methanol.

-

Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the MCHB stock solution to a known volume of the buffer. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the pH and pKa.

-

Blank Measurement: For each buffer solution, prepare a corresponding blank containing the same concentration of the organic solvent.

-

UV-Vis Spectra Acquisition: Record the UV-Vis spectrum of each sample from approximately 200 to 400 nm, using the corresponding blank for baseline correction.

-

Data Analysis:

-

Identify the wavelength(s) where the absorbance changes significantly with pH. This is typically near the λmax of the acidic (HA) and basic (A⁻) forms of the MCHB.

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[23]

-

Conclusion

The physical and chemical properties of monochlorinated hydroxybiphenyls are a complex function of their isomeric structure. A thorough understanding of their acidity, lipophilicity, solubility, and spectroscopic characteristics is crucial for their application in research and development, particularly in fields like medicinal chemistry and environmental science. The experimental protocols provided in this guide offer a framework for the reliable determination of these key parameters, ensuring data integrity and reproducibility. As with all chemical compounds, adherence to safety protocols and proper waste disposal are paramount when handling MCHBs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LogP / LogD shake-flask method [protocols.io]

- 4. Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biphenyl - Wikipedia [en.wikipedia.org]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. web.pdx.edu [web.pdx.edu]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. The ultraviolet absorption spectra of some chlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 12. utsc.utoronto.ca [utsc.utoronto.ca]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. The effect of ortho substitution on the mass spectral fragmentation of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijraset.com [ijraset.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scielo.br [scielo.br]

- 21. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 22. pharmaguru.co [pharmaguru.co]

- 23. hi-tec.tripod.com [hi-tec.tripod.com]

4-Chloro-4'-hydroxybiphenyl solubility in water and organic solvents

An In-depth Technical Guide to the Solubility of 4-Chloro-4'-hydroxybiphenyl

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (4C4HB). As a crucial intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and specialized polymers, a thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This document synthesizes available physicochemical data, explores the theoretical underpinnings of its solubility in aqueous and organic media, and provides a robust, field-proven experimental protocol for its quantitative determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Introduction to this compound

This compound is an aromatic organic compound featuring a biphenyl core structure, substituted with a chlorine atom on one phenyl ring and a hydroxyl group on the other. This bifunctional nature—the nonpolar, hydrophobic biphenyl backbone contrasted with the polar, hydrogen-bonding hydroxyl group—imparts a distinct solubility profile that is highly sensitive to the surrounding solvent environment. Its structure makes it a valuable building block, but also presents challenges in solvent selection for synthesis, crystallization, and formulation. Accurate solubility data is not merely academic; it is a critical parameter that dictates process efficiency, yield, and purity.

Physicochemical Properties: The Foundation of Solubility

A molecule's solubility is governed by its intrinsic physicochemical properties. The interplay between these characteristics and the properties of the solvent determines the extent of dissolution.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉ClO | [1][2][3] |

| Molar Mass | 204.65 g/mol | [1][2] |

| Appearance | White to Off-White Solid | [1][4] |

| Melting Point | 146 °C | [1][2][4] |

| Predicted pKa | 9.61 ± 0.26 | [1][4] |

| Predicted XlogP | 4.6 | [3] |

Expert Insights:

-

Melting Point: The relatively high melting point of 146 °C suggests strong intermolecular forces in the solid crystal lattice. A significant amount of energy is required to overcome these forces, which is a key factor influencing solubility.

-

pKa: The predicted pKa of ~9.61 is characteristic of a phenol. This indicates that the hydroxyl group is weakly acidic and will deprotonate under alkaline conditions. This is the single most important factor for controlling its aqueous solubility.[5][6]

-

XlogP: A high predicted XlogP value of 4.6 indicates a strong lipophilic (oil-loving) or hydrophobic (water-fearing) character. This suggests poor solubility in water and good solubility in non-polar organic solvents.[3] The biphenyl structure itself is known to be non-polar.[7]

Aqueous Solubility: A Tale of Two Forms

Based on its high XlogP, this compound is expected to be sparingly soluble or practically insoluble in neutral water.[7] The dominant factor governing its aqueous solubility is pH. In aqueous solutions, an equilibrium exists between the protonated (neutral) form and the deprotonated (anionic) form of the molecule.

The Causality of pH-Dependent Solubility: At a pH below its pKa, the neutral, protonated form of 4C4HB predominates. This form has limited ability to interact with polar water molecules and is thus poorly soluble. However, as the pH of the solution increases to values significantly above the pKa (~9.61), the hydroxyl group deprotonates to form the 4'-chloro-biphenyl-4-olate anion.[5] This anion is an ionic species, rendering it dramatically more polar and, consequently, significantly more soluble in water.[5][8] Phenolic compounds generally become more soluble at high pH because they can form polar salts.[5]

Caption: pH-dependent equilibrium of this compound.

Organic Solvent Solubility: The "Like Dissolves Like" Principle

The solubility of 4C4HB in organic solvents is dictated by the principle of "like dissolves like," which relates solubility to the polarity of the solute and solvent.[9][10]